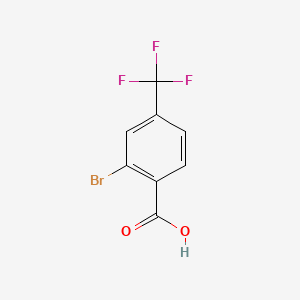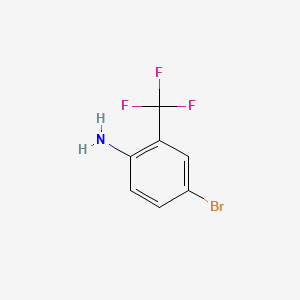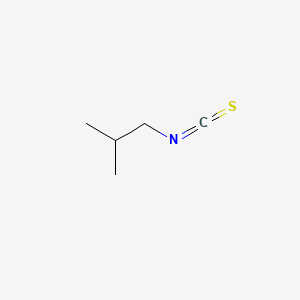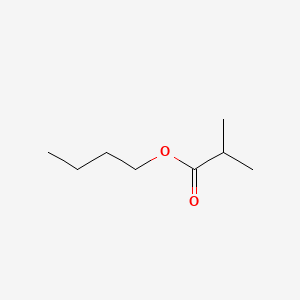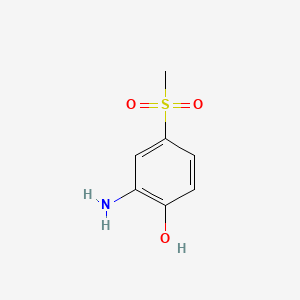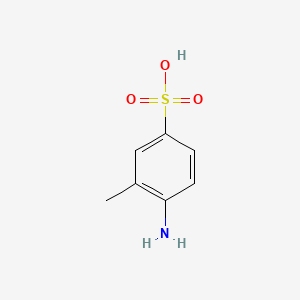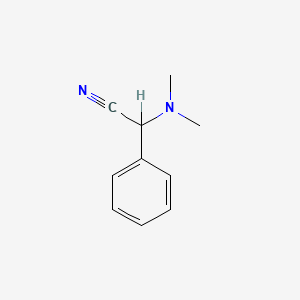
5-溴-2-羟基苯甲酰胺
描述
Bromosalicylamide is a chemical compound studied for various applications in chemistry and materials science. Its unique properties are derived from its molecular structure, which includes a bromine atom attached to a salicylamide backbone. This configuration lends the molecule specific chemical and physical characteristics valuable in organic synthesis and potentially in other fields.
Synthesis Analysis
The synthesis of Bromosalicylamide and related compounds involves several key methods, including the use of N-Bromosuccinimide (NBS) as a catalyst or reagent. NBS is known for its role in bromination and various organic transformations, offering a pathway to synthesize Bromosalicylamide derivatives through the incorporation of bromine into organic molecules (Shinde & Kshirsagar, 2016).
Molecular Structure Analysis
The molecular structure of Bromosalicylamide derivatives has been elucidated using various analytical techniques, including IR, NMR, and X-ray crystallography. These studies provide insights into the coordination environments of the metal ions when Bromosalicylamide acts as a ligand, showcasing its ability to form complexes with metals such as Co, Ni, Cu, and Zn. These complexes are significant for their potential applications in catalysis and material science (Canpolat & Kaya, 2004).
Chemical Reactions and Properties
Bromosalicylamide and its derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, the bromination of organic compounds is a critical reaction in organic synthesis, where Bromosalicylamide-related compounds can play a role due to the bromine atom in their structure. These reactions are essential for constructing complex molecules, including pharmaceuticals and polymers (Saikia, Borah, & Phukan, 2016).
科学研究应用
乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂
溴水杨酰胺类似物已被发现是乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的新型抑制剂。 这些酶与痴呆和其他与胆碱能神经传递减少相关的疾病有关 。 开发 AChE 和 BuChE 抑制剂是治疗这些疾病的可行策略 .
衍生物的合成
具有 2-羟基苯甲酰胺结构的化合物,如溴水杨酰胺,以其生物活性而闻名。 因此,合成该部分的衍生物而不产生其副作用一直是药物化学的持续挑战 。 从 5-溴-2-羟基苯甲酰胺和甲基/乙基 α-卤代酸酯开始,获得了甲基/乙基酯,它们与肼反应生成酰肼 .
光合电子传递的抑制
5-溴-和 3,5-二溴-2-羟基-N-苯基苯甲酰胺已被发现抑制光合电子传递 (PET)。 这些化合物的抑制效率取决于它们的亲脂性以及 N-苯基部分中 R 取代基的电子性质 .
作用机制
Target of Action
5-Bromo-2-Hydroxybenzamide, also known as Bromosalicylamide, primarily targets the IκB kinase complex . This complex plays a crucial role in the activation of the nuclear factor-kappa β (NF-κB) signaling pathway , which is involved in various cellular processes, including inflammation, immunity, cell growth, and survival .
Mode of Action
Bromosalicylamide selectively inhibits the IκB kinase complex, thereby inhibiting the NF-κB signaling pathway . By inhibiting this pathway, Bromosalicylamide can suppress the transcription of NF-κB target genes that are involved in cell proliferation, inflammation, and other processes .
Biochemical Pathways
The inhibition of the IκB kinase complex by Bromosalicylamide disrupts the NF-κB signaling pathway . This disruption can lead to a decrease in the expression of genes that promote cell proliferation and inflammation, among other effects .
Result of Action
The inhibition of the NF-κB signaling pathway by Bromosalicylamide can result in various molecular and cellular effects. For instance, it can suppress ovarian cancer cell proliferation by inducing G1 phase arrest . It can also decrease the secretion of vascular endothelial growth factor (VEGF) from cancer cells, which can inhibit angiogenesis .
安全和危害
未来方向
While specific future directions for Bromosalicylamide were not found in the search results, the study of salicylanilides for their anticancer properties suggests potential future research directions . These could include further investigation into the mechanisms of action of these compounds, development of new drugs based on these compounds, and exploration of their potential in treating various diseases .
属性
IUPAC Name |
5-bromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOPHYFXXZTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212685 | |
| Record name | Salicylamide, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6329-74-4 | |
| Record name | 5-Bromo-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromosalicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromosalicylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylamide, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromosalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOSALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU5NZU8HR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activity does bromosalicylamide exhibit?
A1: Bromosalicylamide has been identified as a potential therapeutic agent for dementia and other diseases related to decreased cholinergic neurotransmission. It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. []
Q2: How does the structure of bromosalicylamide influence its activity as a cholinesterase inhibitor?
A2: Studies have explored the Structure-Activity Relationship (SAR) of bromosalicylamide analogues. Researchers found that substituting the core structure with N-alkyl (C2-C6) carbamates and changing the position of the phenolic hydroxyl group led to improved AChE and BuChE inhibition. Notably, N-[3,5- Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, an isomer of bromosalicylamide with a shifted phenolic hydroxyl, exhibited enhanced inhibitory activity against both enzymes. []
Q3: What is the role of bromosalicylamide in the study of rhodopsin?
A3: While not directly interacting with rhodopsin, a derivative of bromosalicylamide, 5-bromosalicylohydroxamic acid, plays a role in understanding its metabolism. Research indicates that 5-bromosalicylohydroxamic acid is metabolized in various species (humans, mice, rabbits, and rats) primarily into conjugates of 5-bromosalicylamide. This metabolic pathway highlights the conversion of hydroxamic acids to amides in vivo. []
Q4: Has bromosalicylamide shown any potential in cancer treatment?
A4: Research suggests that a derivative of bromosalicylamide, IMD-0560 (N-[2,5-bis (trifluoromethyl) phenyl]-5-bromo-2-hydroxybenzamide), exhibits potent therapeutic efficacy in ovarian cancer models. IMD-0560 selectively inhibits the IκB kinase complex, disrupting the NF-κB signaling pathway often implicated in cancer development. In preclinical studies, IMD-0560 inhibited ovarian cancer cell proliferation, suppressed tumor growth, and prolonged survival in mice. []
Q5: Does bromosalicylamide form complexes with metal ions?
A5: Yes, bromosalicylamide can act as a bidentate ligand in the formation of mixed ligand complexes with transition metals like copper(II) when paired with tertiary diimines as primary ligands. Studies have explored the stability constants and spectroscopic properties of these complexes, providing insights into their coordination chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


